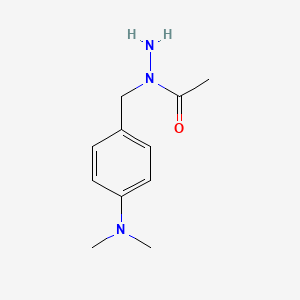
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a hydrazine moiety, an acetyl group, and a dimethylaminobenzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1-acetylhydrazine with 4-dimethylaminobenzyl chloride under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The acetyl and dimethylaminobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, 1-acetyl-1-(4-methylaminobenzyl)-
- Hydrazine, 1-acetyl-1-(4-ethylaminobenzyl)-
- Hydrazine, 1-acetyl-1-(4-aminobenzyl)-
Uniqueness
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- is unique due to the presence of the dimethylaminobenzyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
69352-47-2 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]acetohydrazide |
InChI |
InChI=1S/C11H17N3O/c1-9(15)14(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,8,12H2,1-3H3 |
InChI Key |
GVIBQRCUHIQAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



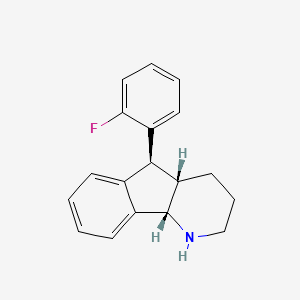
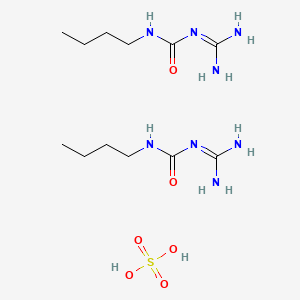
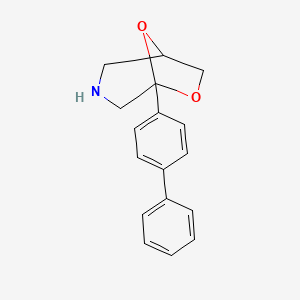
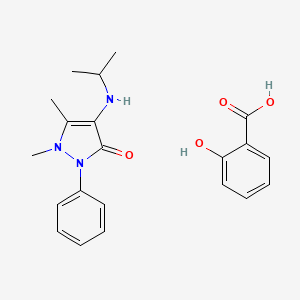
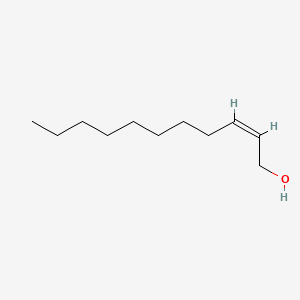
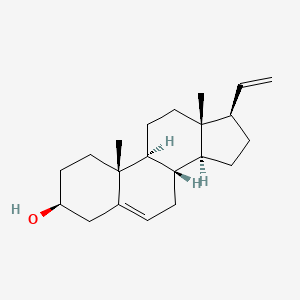
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
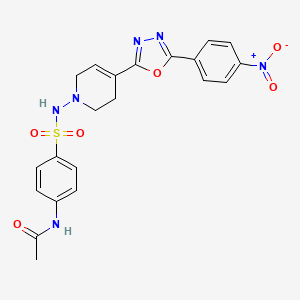
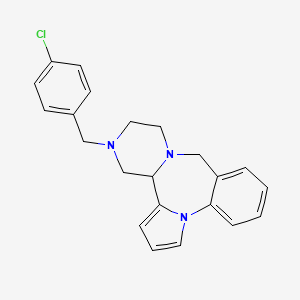

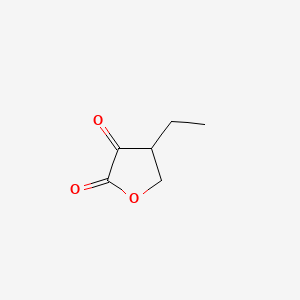
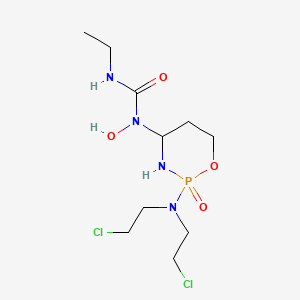
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
